1-Azido-2-bromoethane

Catalog No.
S2994680
CAS No.
19263-22-0
M.F
C2H4BrN3
M. Wt
149.979
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-bromoethane

CAS Number

19263-22-0

Product Name

1-Azido-2-bromoethane

IUPAC Name

1-azido-2-bromoethane

Molecular Formula

C2H4BrN3

Molecular Weight

149.979

InChI

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2

InChI Key

MVVZAQVHFWFYTM-UHFFFAOYSA-N

SMILES

C(CBr)N=[N+]=[N-]

solubility

not available

1-Azido-2-bromoethane (CAS 19263-22-0) is a highly versatile heterobifunctional linker featuring an electrophilic bromide and a click-reactive azide group separated by a minimal two-carbon spacer [1]. In procurement and process chemistry, it is primarily sourced to introduce an azidoethyl moiety in a single step via nucleophilic substitution (SN2), avoiding the handling of highly toxic precursors in downstream laboratories. Its dual reactivity enables orthogonal modifications, making it a critical building block for bioconjugation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the synthesis of triazole-containing pharmaceuticals.

Generic substitution with closely related analogs often compromises yield, safety, or product integrity. Substituting with 1-azido-2-chloroethane drastically reduces SN2 alkylation efficiency because chloride is a poorer leaving group, necessitating harsher basic conditions or elevated temperatures that can degrade sensitive biological substrates or complex APIs . Conversely, attempting to use 1,2-dibromoethane as a cheaper precursor requires a two-step azidation process in the buyer's facility, exposing personnel to a known carcinogen and adding costly purification steps. Furthermore, substituting with longer-chain analogs like 1-azido-4-bromobutane alters the steric footprint and lipophilicity of the linker, which can disrupt the binding affinity or folding of the final bioconjugate.

Superior SN2 Alkylation Kinetics via Bromide Leaving Group

1-Azido-2-bromoethane provides significantly higher yields in nucleophilic substitution reactions compared to its chlorinated analog. The superior leaving group ability of the bromide ion allows for efficient alkylation under mild basic conditions, typically achieving 70-85% yields, whereas 1-azido-2-chloroethane requires extended heating that risks substrate decomposition[1].

Evidence DimensionSN2 Alkylation Yield under Mild Conditions
Target Compound Data70-85% typical yield (bromide leaving group)
Comparator Or Baseline1-Azido-2-chloroethane (requires elevated temperatures, lower yield)
Quantified DifferenceEnables reaction at lower temperatures with higher conversion rates
ConditionsMild basic conditions (e.g., K2CO3 in DMF or Acetone)

Procuring the bromo-derivative ensures high-yielding conjugations without subjecting thermally sensitive pharmaceutical intermediates to harsh conditions.

Elimination of Carcinogenic Precursor Handling in Workflows

Procuring pre-synthesized 1-azido-2-bromoethane eliminates the need to handle 1,2-dibromoethane, a highly toxic and suspected carcinogenic precursor, in the buyer's laboratory [1]. Direct use of the azido-bromo reagent reduces a two-step azidoethylation protocol to a single step, bypassing the hazardous handling of sodium azide and dibromoethane mixtures during scale-up.

Evidence DimensionSynthetic Steps and Toxicity Exposure
Target Compound Data1 step (direct azidoethylation), pre-installed azide
Comparator Or Baseline1,2-Dibromoethane (2 steps: alkylation followed by azidation)
Quantified DifferenceEliminates 1 synthetic step and exposure to a confirmed animal carcinogen
ConditionsStandard laboratory scale-up and bioconjugation workflows

Purchasing the pre-formed bifunctional linker drastically reduces safety liabilities and labor costs associated with handling toxic precursors.

Minimal Steric Footprint for Precision Bioconjugation

The two-carbon spacer of 1-azido-2-bromoethane provides a minimal steric footprint compared to longer-chain analogs like 1-azido-4-bromobutane [1]. This compact structure is critical when conjugating fluorophores or targeting ligands to proteins or oligonucleotides, where excess linker hydrophobicity or length can disrupt native folding or target binding affinity.

Evidence DimensionLinker Chain Length and Flexibility
Target Compound Data2-carbon spacer (minimal steric bulk)
Comparator Or Baseline1-Azido-4-bromobutane (4-carbon spacer, higher lipophilicity)
Quantified DifferenceReduces linker length by 2 carbons, minimizing hydrophobic disruption
ConditionsOligonucleotide or protein conjugation via SPAAC or CuAAC

Selecting the two-carbon linker is essential for applications requiring tight, rigid conjugations that preserve the biological activity of the target macromolecule.

Bioconjugation and Click Chemistry Probes

Ideal for the synthesis of azide-functionalized probes and tags. The compound allows for the direct attachment of an azidoethyl group to nucleophilic residues on proteins or oligonucleotides, setting up highly efficient downstream labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1].

Synthesis of Pharmaceutical Intermediates and Triazoles

Serves as a critical building block in medicinal chemistry for generating 1,4-disubstituted 1,2,3-triazoles. It is frequently used to alkylate complex heterocycles, such as piperidones or quinolines, under mild conditions, preserving the integrity of the core scaffold before triazole formation [2].

Introduction of Masked Primary Amines

Utilized as a masked ethylamine equivalent in organic synthesis. Following the SN2 displacement of the bromide, the azide group can be readily reduced to a primary amine via Staudinger reduction or catalytic hydrogenation, offering a cleaner route than direct alkylation with ammonia [2].

XLogP3

1.9

Dates

Last modified: 04-14-2024

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